molecular formula C16H10AlN2O8S2+3 B072453 C.I. Food Blue 1-aluminum lake CAS No. 1342-11-6

C.I. Food Blue 1-aluminum lake

Cat. No.: B072453
CAS No.: 1342-11-6
M. Wt: 449.4 g/mol
InChI Key: KKHVNJFMNFIZLB-IERUDJENSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

C.I. Food Blue 1-aluminum lake is a synthetic blue pigment belonging to the group of hydroxyl compounds. It is known for its brilliant blue color and is frequently used in various industrial applications such as paints, inks, and plastics. The compound is characterized by its superior properties, including light fastness, tinting strength, and resistance to alkalis and acids.

Scientific Research Applications

C.I. Food Blue 1-aluminum lake has a wide range of scientific research applications. In the field of chemistry, it is used as a colorant in various formulations. In biology and medicine, it is employed in histological staining and cellular imaging due to its specific properties. In the industrial sector, it is used in the production of paints, inks, and plastics, providing a brilliant blue color that is highly valued for its light fastness and resistance to environmental factors.

Preparation Methods

The preparation of C.I. Food Blue 1-aluminum lake involves synthetic routes that typically include the use of crystalline inorganic salts and organic solvents. One common method involves pigmenting crude vat blue RSN (industrially synthetic vat blue 4) in the presence of a crystalline inorganic salt and an organic solvent. The salt and solvent are then removed by aqueous extraction under acidic pH conditions . This method ensures the pigment’s excellent color performance, gloss, and rheological properties.

Chemical Reactions Analysis

C.I. Food Blue 1-aluminum lake undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include acids, bases, and organic solvents. The major products formed from these reactions depend on the specific conditions and reagents used. For example, the pigment can be converted into different crystal forms, each with unique properties .

Mechanism of Action

The mechanism of action of C.I. Food Blue 1-aluminum lake involves its interaction with molecular targets and pathways in the systems where it is applied. The pigment’s structure, consisting of three identical subunits linked to a central aluminum ion, contributes to its characteristic blue color and its ability to interact with various substrates. This interaction is primarily based on the pigment’s ability to absorb and scatter light, resulting in its vivid blue appearance.

Comparison with Similar Compounds

C.I. Food Blue 1-aluminum lake can be compared with other similar compounds such as copper phthalocyanine (C.I. Pigment Blue 15) and its various modifications (e.g., C.I. Pigment Blue 15:1, C.I. Pigment Blue 15:3). These compounds share similar properties, such as light fastness and resistance to alkalis and acids, but differ in their specific applications and crystal forms. C.I. Pigment Blue 63 is unique due to its specific molecular structure and the resulting properties that make it suitable for a wide range of applications .

Properties

IUPAC Name

aluminum;2-(3-hydroxy-5-sulfo-1H-indol-2-yl)-3-oxoindole-5-sulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10N2O8S2.Al/c19-15-9-5-7(27(21,22)23)1-3-11(9)17-13(15)14-16(20)10-6-8(28(24,25)26)2-4-12(10)18-14;/h1-6,17,19H,(H,21,22,23)(H,24,25,26);/q;+3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INHYHTBURMMHBG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1S(=O)(=O)O)C(=C(N2)C3=NC4=C(C3=O)C=C(C=C4)S(=O)(=O)O)O.[Al+3]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10AlN2O8S2+3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16521-38-3
Record name C.I. Food Blue 1-aluminum lake
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016521383
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name C.I. Pigment Blue 63
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Aluminium, 2-(1,3-dihydro-3-oxo-5-sulfo-2H-indol-2-ylidene)-2,3-dihydro-3-oxo-1H-indole-5-sulfonic acid complex
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.036.884
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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